2H-1-Benzopyran-2-one, 4-methyl-6-nitro-
Description
The compound 2H-1-benzopyran-2-one, 4-methyl-6-nitro- belongs to the coumarin family, characterized by a benzopyrone (2H-1-benzopyran-2-one) core structure. Coumarins are renowned for their broad pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The substitution pattern on the benzopyrone scaffold significantly influences bioactivity, solubility, and reactivity.
Properties
IUPAC Name |
4-methyl-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6-4-10(12)15-9-3-2-7(11(13)14)5-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLPGNFSHCCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459424 | |
| Record name | 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103027-92-5 | |
| Record name | 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- typically involves the nitration of 4-methyl-2H-1-benzopyran-2-one. This can be achieved through the following steps:
Nitration Reaction: The starting material, 4-methyl-2H-1-benzopyran-2-one, is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6-position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2H-1-Benzopyran-2-one, 4-methyl-6-nitro-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-methyl-6-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2H-1-Benzopyran-2-one, 4-methyl-6-amino-.
Substitution: Various substituted benzopyran derivatives.
Oxidation: 2H-1-Benzopyran-2-one, 4-carboxy-6-nitro-.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-methyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- is often attributed to its ability to interact with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Effects on Bioactivity
The position and nature of substituents on the coumarin nucleus critically determine biological activity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Observations:
- This contrasts with scopoletin (6-OCH₃), where methoxy groups improve antioxidant capacity via radical scavenging .
- Methyl Substitution: The 4-methyl group in both the target compound and 7-ethoxy-4-methylcoumarin improves lipophilicity (logP ~2.8–3.0), aiding membrane permeability .
- Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,4-dichlorophenyl)) exhibit potent antimicrobial effects, suggesting that halogenation synergizes with the coumarin core . The nitro group’s role in antimicrobial activity remains underexplored but may mimic halogen electrophilicity.
Physicochemical Properties
Substituents alter solubility, melting points, and stability:
Table 2: Physicochemical Comparison
*Calculated from molecular formula (C₁₀H₇NO₄); †Estimated based on nitro-group contributions .
Key Observations:
- Nitro Group Impact: The nitro substituent likely reduces aqueous solubility compared to hydroxyl or amino groups but increases reactivity toward nucleophilic targets .
- Amino vs. Nitro: The 5-amino-6-hydroxy derivative exhibits higher solubility due to hydrogen-bonding capacity, whereas the nitro group’s electron-withdrawing nature may limit this .
Biological Activity
2H-1-Benzopyran-2-one, 4-methyl-6-nitro-, commonly referred to as a nitro-substituted coumarin, is a synthetic organic compound with notable biological activities. Its unique structure, featuring a benzopyran ring system with a methyl group at the 4-position and a nitro group at the 6-position, contributes to its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
- Molecular Formula : C10H7N1O3
- Molecular Weight : Approximately 191.17 g/mol
The biological activity of 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may disrupt metabolic pathways and cellular functions.
- Antioxidant Activity : It exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.
Biological Activities
Research indicates that 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- possesses several biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Effects : The compound has been investigated for its potential to induce apoptosis in cancer cells by modulating signaling pathways such as the ERK/MAPK pathway.
- α-Glucosidase Inhibition : It shows promising results as an α-glucosidase inhibitor, which is significant for managing diabetes by slowing carbohydrate absorption.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study explored the effects of various coumarin derivatives on cancer cell lines. It was found that 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- significantly reduced cell viability in breast cancer cells through apoptosis induction. The mechanism involved downregulation of Bcl-2 and activation of pro-apoptotic proteins .
Case Study 2: Enzyme Inhibition
In another investigation focusing on α-glucosidase inhibitors, derivatives of 2H-1-Benzopyran-2-one were synthesized and tested. The most potent compounds exhibited IC50 values significantly lower than that of Acarbose (29.26 μM), showcasing the potential for developing new diabetes medications .
Comparative Analysis with Similar Compounds
The uniqueness of 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- lies in its combination of functional groups that confer distinct chemical reactivity and biological activities not observed in similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Coumarin | No nitro group; only benzopyran structure | Known for natural occurrence and flavoring properties |
| 7-Fluoro-4-methyl-6-nitro-coumarin | Fluorine substitution at position 7 | Enhanced biological activity due to fluorine's electronegativity |
| 3-Nitro-coumarin | Nitro group at position 3 | Different reactivity patterns compared to target compound |
| 4-Methylcoumarin | Methyl substitution without nitro | Primarily used as a fluorescent marker in biochemical assays |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
